molecular formula C8H5ClF3N3 B2411634 Cn1c(Cl)nc2cc(cnc12)C(F)(F)F CAS No. 1501945-87-4

Cn1c(Cl)nc2cc(cnc12)C(F)(F)F

Katalognummer B2411634
CAS-Nummer: 1501945-87-4
Molekulargewicht: 235.59
InChI-Schlüssel: CMQHOXBERPTULE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cn1c(Cl)nc2cc(cnc12)C(F)(F)F, commonly known as rucaparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has shown promising results in the treatment of cancer. Rucaparib has been approved by the FDA for the treatment of advanced ovarian cancer and has shown potential in other cancer types as well.

Wissenschaftliche Forschungsanwendungen

Carbon nanotubes (CNTs), with their remarkable electrical, mechanical, and thermal properties, stand at the forefront of nanotechnology research. They are essentially cylindrical carbon molecules with properties that make them potentially useful in a wide array of applications, from electronics to materials science. This exploration delves into the multifaceted research applications of CNTs, steering clear of their usage in drug delivery, dosage considerations, and side effects.

CNTs in Toxicity and Environmental Health Risks

The potential occupational and environmental health risks associated with carbon nanotubes have been a significant area of study. Research highlights the concern that CNTs, if inhaled as particulate matter, could pose health hazards, including inflammation, fibrosis, and granulomas in the lungs. This extensive review underlines the necessity for comprehensive safety evaluations in contexts where CNT exposure might occur, particularly in industrial settings (Lam et al., 2006).

CNTs in Cancer Research

The carcinogenic potential of CNTs, especially in the formation of lung cancer stem-like cells, has been investigated. Studies show that prolonged exposure to single-walled CNTs can induce lung CSCs, suggesting a mechanism for CNT-driven tumorigenesis. This research not only warns of the risks associated with CNTs but also opens avenues for understanding cancer stem cell biology (Luanpitpong et al., 2014).

CNTs in Material Science and Engineering

The synthesis and application of CNTs in material science have seen considerable development. Reviews on carbon nanotube growth by plasma-enhanced chemical vapor deposition (PECVD) discuss the versatility of CNTs in creating advanced materials with superior mechanical, electrical, and chemical properties. This synthesis method points towards the broader applicability of CNTs in various industrial applications, highlighting their significance in the advancement of nanotechnology and materials science (Meyyappan et al., 2003).

CNTs in Biomedical Applications

The unique properties of CNTs have made them candidates for numerous biomedical applications, including drug delivery, gene therapy, and tissue engineering. The research underscores the impact of CNTs' size, surface charge, and chemical modification on their reactivity and biocompatibility, highlighting their potential in medicine while also pointing out the challenges related to their toxicity (Eatemadi et al., 2014).

Environmental and Sustainability Perspectives on CNTs

Studies on the environmental impact and sustainability of CNTs emphasize the need for understanding their role in ecological systems. The review on critical natural capital suggests integrating socio-cultural values in assessing the environmental significance of CNTs, advocating for a balanced approach towards their use and the conservation of natural resources (Chiesura & Groot, 2003).

Eigenschaften

IUPAC Name

2-chloro-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N3/c1-15-6-5(14-7(15)9)2-4(3-13-6)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQHOXBERPTULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(F)(F)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cn1c(Cl)nc2cc(cnc12)C(F)(F)F

Synthesis routes and methods

Procedure details

A mixture of 1.09 g of 3-methyl-6-trifluoromethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one, one drop of dimethylformamide and 10 g of phosphorus oxychloride was stirred at 100° C. for 3 hours. The cooled reaction mixture was poured to a saturated aqueous sodium bicarbonate solution, and the mixture was extracted twice with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resulting residue was applied to a silica gel column chromatography to obtain 0.61 g of 2-chloro-3-methyl-6-trifluoromethyl-3H-imidazo[4,5-b]pyridine.
Name
3-methyl-6-trifluoromethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.